[1-(2-tert-Butylpyrimidin-4-yl)ethyl](methyl)amine
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Overview
Description
1-(2-tert-Butylpyrimidin-4-yl)ethylamine: is a chemical compound with the molecular formula C11H19N3 It is characterized by the presence of a pyrimidine ring substituted with a tert-butyl group and an ethyl group linked to a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-tert-Butylpyrimidin-4-yl)ethylamine typically involves the reaction of 2-tert-butylpyrimidine with ethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods: Industrial production of 1-(2-tert-Butylpyrimidin-4-yl)ethylamine involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality and quantity of the compound. The industrial process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 1-(2-tert-Butylpyrimidin-4-yl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkane derivatives. Substitution reactions can result in a wide range of functionalized compounds .
Scientific Research Applications
Chemistry: In chemistry, 1-(2-tert-Butylpyrimidin-4-yl)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine: In medicine, 1-(2-tert-Butylpyrimidin-4-yl)ethylamine is explored for its potential use in drug formulations. Its pharmacokinetic and pharmacodynamic properties are evaluated to determine its suitability as a drug candidate .
Industry: The compound finds applications in the industrial sector, particularly in the development of specialty chemicals, agrochemicals, and polymers. Its stability and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of 1-(2-tert-Butylpyrimidin-4-yl)ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-tert-Butylpyrimidin-4-amine: A structurally related compound with similar chemical properties.
Ethyl(methyl)amine: A simpler amine derivative with different reactivity and applications.
tert-Butylpyrimidine: The parent pyrimidine compound without the ethylamine substitution.
Uniqueness: 1-(2-tert-Butylpyrimidin-4-yl)ethylamine is unique due to its combination of a pyrimidine ring with a tert-butyl group and an ethylamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H19N3 |
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Molecular Weight |
193.29 g/mol |
IUPAC Name |
1-(2-tert-butylpyrimidin-4-yl)-N-methylethanamine |
InChI |
InChI=1S/C11H19N3/c1-8(12-5)9-6-7-13-10(14-9)11(2,3)4/h6-8,12H,1-5H3 |
InChI Key |
NFYUTKMJRVTHBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NC=C1)C(C)(C)C)NC |
Origin of Product |
United States |
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